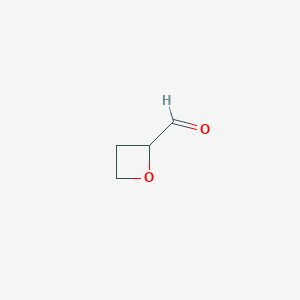

Oxetane-2-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Oxetane-2-carbaldehyde is a chemical compound that features a four-membered ring structure containing three carbon atoms and one oxygen atom, with an aldehyde functional group attached to the second carbon atom. This compound is of significant interest in organic chemistry due to its unique ring strain and reactivity, making it a valuable intermediate in various chemical syntheses and applications.

準備方法

Synthetic Routes and Reaction Conditions

Oxetane-2-carbaldehyde can be synthesized through several methods, including:

Epoxide Ring Opening: One common method involves the ring opening of epoxides using trimethyloxosulfonium ylide.

Intramolecular Cyclization: Another approach is the intramolecular cyclization of suitable precursors, such as 3-chloropropyl acetate, in the presence of a strong base like potassium hydroxide at elevated temperatures.

Paternò–Büchi Reaction: This photochemical reaction involves the cycloaddition of a carbonyl compound with an alkene to form the oxetane ring.

Industrial Production Methods

Industrial production of this compound typically involves optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing by-products. The choice of method depends on the availability of starting materials and the desired scale of production.

化学反応の分析

Types of Reactions

Oxetane-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction of the aldehyde group yields the corresponding alcohol.

Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to open the oxetane ring.

Major Products

Oxidation: Oxetane-2-carboxylic acid.

Reduction: Oxetane-2-methanol.

Substitution: Various substituted oxetane derivatives depending on the nucleophile used.

科学的研究の応用

Oxetane-2-carbaldehyde has a wide range of applications in scientific research:

Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules and polymers.

Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

作用機序

The mechanism of action of oxetane-2-carbaldehyde involves its reactivity due to the ring strain in the four-membered oxetane ring. This strain makes the ring susceptible to nucleophilic attack, leading to ring-opening reactions that form more stable products. The aldehyde group also participates in various reactions, contributing to the compound’s versatility in chemical synthesis .

類似化合物との比較

Oxetane-2-carbaldehyde can be compared with other similar compounds such as:

Oxetane: The parent compound without the aldehyde group, used in similar synthetic applications.

Azetidine-2-carbaldehyde: A four-membered ring containing nitrogen instead of oxygen, with different reactivity and applications.

Thietane-2-carbaldehyde: A sulfur-containing analogue with distinct chemical properties.

This compound is unique due to its combination of ring strain and the presence of an aldehyde group, which provides a distinct set of reactivity and applications compared to its analogues .

生物活性

Oxetane-2-carbaldehyde is a compound belonging to the oxetane family, which are cyclic ethers characterized by a four-membered ring containing one oxygen atom. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antineoplastic, antiviral, and antifungal properties. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

Overview of this compound

This compound is a derivative of oxetane that possesses unique structural features contributing to its biological properties. The oxetane ring introduces strain and polarity, which can enhance interactions with biological targets. Research indicates that oxetanes can act as bioisosteres of carbonyl groups, allowing for modifications that improve drug-like properties such as metabolic stability and solubility .

Antineoplastic Activity

This compound exhibits significant antineoplastic activity. Studies have demonstrated that oxetane-containing compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds derived from oxetanes have been shown to target specific kinases involved in cancer progression .

Antiviral Properties

Research has indicated that oxetane derivatives possess antiviral activity against various viruses, including arboviruses. The mechanism of action often involves interference with viral replication processes or inhibition of viral entry into host cells . This positions oxetanes as potential candidates for developing antiviral drugs.

Antifungal Activity

This compound has also demonstrated antifungal properties. Compounds in this class have been effective against several fungal strains, making them valuable in treating fungal infections. The antifungal mechanism may involve disruption of fungal cell wall synthesis or function .

Case Studies and Research Findings

- Antineoplastic Studies : A study highlighted the effectiveness of an oxetane derivative in inhibiting the growth of acute myeloid leukemia (AML) cells. The compound was found to induce apoptosis in a dose-dependent manner, demonstrating a promising therapeutic index .

- Antiviral Efficacy : In a recent investigation, an oxetane-based compound showed potent activity against respiratory syncytial virus (RSV). The compound was able to reduce viral load significantly in vitro, suggesting its potential for clinical application .

- Antifungal Activity : A study on various oxetane derivatives revealed their efficacy against Candida species. The compounds displayed minimum inhibitory concentrations (MICs) comparable to established antifungal agents .

Data Table: Summary of Biological Activities

特性

分子式 |

C4H6O2 |

|---|---|

分子量 |

86.09 g/mol |

IUPAC名 |

oxetane-2-carbaldehyde |

InChI |

InChI=1S/C4H6O2/c5-3-4-1-2-6-4/h3-4H,1-2H2 |

InChIキー |

WDXAOIHMPDWQIU-UHFFFAOYSA-N |

正規SMILES |

C1COC1C=O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。